N-dodecyl-3,5-dimethoxybenzamide
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Overview
Description
N-dodecyl-3,5-dimethoxybenzamide: is an organic compound belonging to the class of benzamides. It is characterized by the presence of a dodecyl chain attached to the nitrogen atom and two methoxy groups on the benzene ring. This compound has a molecular formula of C21H35NO3 and a molecular weight of 349.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-dodecyl-3,5-dimethoxybenzamide can be synthesized by heating a mixture of 3,5-dimethoxybenzoic acid and dodecylamine without a solvent at temperatures ranging from 160-180°C for about 20 minutes . The reaction mixture is then cooled and dissolved in chloroform, followed by extraction to purify the product.
Industrial Production Methods: Industrial production methods for amides often involve the direct combination of an acid and an amine at elevated temperatures. This method is favored due to its simplicity, low cost, and short reaction time. It can be performed on a large scale without the need for solvents or special purification of reactants .
Chemical Reactions Analysis
Types of Reactions: N-dodecyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-dodecyl-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-dodecyl-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting bacterial growth: Through disruption of bacterial cell membranes.
Antioxidant activity: By scavenging free radicals and chelating metal ions.
Anti-inflammatory effects: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
3,5-Dimethoxybenzamide: Lacks the dodecyl chain, making it less hydrophobic and potentially less effective in certain applications.
N-dodecyl-3,4-dimethoxybenzamide: Similar structure but with different positioning of methoxy groups, which can affect its reactivity and biological activity.
Uniqueness: N-dodecyl-3,5-dimethoxybenzamide is unique due to its specific combination of a long dodecyl chain and methoxy groups, which confer distinct hydrophobic and electronic properties. These characteristics make it particularly effective in applications requiring membrane interaction and antioxidant activity.
Properties
Molecular Formula |
C21H35NO3 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-dodecyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H35NO3/c1-4-5-6-7-8-9-10-11-12-13-14-22-21(23)18-15-19(24-2)17-20(16-18)25-3/h15-17H,4-14H2,1-3H3,(H,22,23) |
InChI Key |
JVVNXRPYBOJPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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